molecular formula C11H10N2O2 B2977572 N-(4-pyridylmethyl)furan-3-carboxamide CAS No. 931419-92-0

N-(4-pyridylmethyl)furan-3-carboxamide

Cat. No. B2977572
CAS RN: 931419-92-0
M. Wt: 202.213
InChI Key: JGUAGRTWVKMTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-pyridylmethyl)furan-3-carboxamide” is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.213. It is a type of furan carboxamide , a class of compounds that includes well-known fungicides such as carboxine, oxicarboxine, and boscalid .


Molecular Structure Analysis

The crystal structure of a similar compound, “N-(pyridin-2-ylmethyl)furan-2-carboxamide”, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .


Chemical Reactions Analysis

Furan carboxamides are known to undergo photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The furan is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study presented the synthesis and characterization of a series of furan-3-carboxamides, highlighting their preliminary in vitro antimicrobial activity against various microorganisms. This research demonstrates the compound's potential as a versatile scaffold for developing new antimicrobial agents. The structure-activity relationship (QSAR) was investigated to correlate the physicochemical parameters with their biological activity, showcasing the scientific interest in tailoring furan-3-carboxamide derivatives for enhanced antimicrobial properties (Zanatta et al., 2007).

Chemical Synthesis and Radioactive Labeling

The chemical synthesis and introduction of carbon-14 into the molecule of 4-methyl-2-pyridyl-2-furamide hydrochloride (MEPAF) was elaborated, underlining the importance of furan derivatives in developing labeled compounds for biological and pharmacological studies. This process involves the synthesis of furan-2-14C-carboxylic acid, indicating the role of such compounds in tracer studies and drug development (Ozdowska, 1978).

Enzymatic Polymerization and Sustainable Materials

Research into furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides highlighted the potential of these materials as sustainable alternatives to traditional polyphthalamides. These compounds are promising for high-performance material applications, demonstrating the importance of furan derivatives in the development of environmentally friendly polymers (Jiang et al., 2015).

Drug Discovery and Molecular Recognition

A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, based on a furo[2,3-c]pyridine-5-carboxamide scaffold, was identified as a potential treatment for cognitive deficits in schizophrenia. This discovery underscores the therapeutic relevance of furan derivatives in addressing complex neurological disorders, offering insights into the design of selective receptor agonists (Wishka et al., 2006).

Supramolecular Chemistry and Sensing Applications

The design and synthesis of pyrrole and furan-based pyridine/pyridinium bisamides were explored for their potential as supramolecular gelators. These compounds exhibit selective metal ion binding and can distinguish between various amino acids and sugars, demonstrating the utility of furan derivatives in creating functional materials for sensing applications (Panja et al., 2018).

properties

IUPAC Name

N-(pyridin-4-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(10-3-6-15-8-10)13-7-9-1-4-12-5-2-9/h1-6,8H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUAGRTWVKMTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.